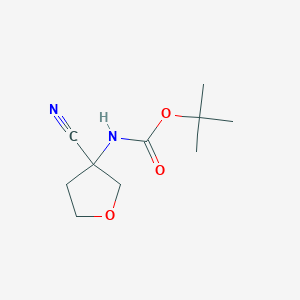

Tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate

Vue d'ensemble

Description

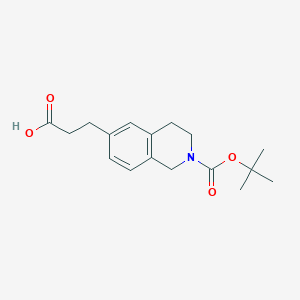

Tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula C10H16N2O3 . It has a molecular weight of 212.25 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry. The title compound, tert-butyl acetylcarbamate, was synthesized by a green method using natural phosphate as a catalyst .Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry. The InChI code for this compound is 1S/C10H16N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-5,7H2,1-3H3, (H,12,13) .Chemical Reactions Analysis

Tert-Butyl carbamate derivatives can undergo a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis of Natural Product Intermediates

Tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate has been utilized in the synthesis of intermediates for natural products. A notable example is its use in synthesizing (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B. Jaspine B, isolated from various sponges, shows cytotoxic activity against human carcinoma cell lines. The synthesis involves multiple steps, including esterification, Bn protection, Boc protection, TBS protection, reduction, and the Corey-Fuchs reaction (Tang et al., 2014).

Asymmetric Synthesis and Protease Inhibitors

This compound is also significant in asymmetric synthesis. For instance, its derivatives, such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, have been synthesized using asymmetric syn- and anti-aldol reactions. These compounds are key building blocks for novel protease inhibitors, highlighting their potential in pharmaceutical research (Ghosh et al., 2017).

Crystallographic Studies

The compound has been used in crystallographic studies to understand molecular structures better. For instance, the study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester provided insights into molecular conformations and intermolecular interactions. This kind of research is crucial in developing new materials and understanding how molecular structures influence properties (Kant et al., 2015).

Organic Synthesis Methodologies

In organic synthesis, this compound plays a role in developing new methodologies. For instance, its derivatives have been used in studies exploring new ways of conducting the Diels-Alder reaction, a fundamental reaction in organic synthesis (Padwa et al., 2003).

Photoredox Catalysis

Photoredox catalysis, an emerging field in chemistry, has seen the application of this compound derivatives. A recent study demonstrated the use of these compounds in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This process opens new pathways for synthesizing diverse organic compounds under mild conditions, which is crucial for sustainable chemistry practices (Wang et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Carbamates are widely used in various fields of medicine and have an important role in modern drug discovery and medicinal chemistry . They are used in the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease . Future research may focus on the development of new carbamate derivatives with improved therapeutic properties.

Propriétés

IUPAC Name |

tert-butyl N-(3-cyanooxolan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-5,7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRYMWAOQMEASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)

![3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1382675.png)

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)

![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)

![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382691.png)

![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382692.png)